Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate
Description
Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate is a chiral, four-membered cyclic ester (oxetane) featuring a ketone group at the 3-position and an ethyl carboxylate substituent at the 2-position. The (4S) stereochemistry at the methyl-bearing carbon confers distinct spatial and electronic properties, influencing its reactivity and interactions in chiral environments. Oxetanes are valued in medicinal chemistry for their metabolic stability and ability to modulate physicochemical properties, such as solubility and lipophilicity, compared to larger rings like lactones or acyclic analogs . The compound’s strained four-membered ring enhances its reactivity in ring-opening reactions, making it a versatile intermediate in synthetic organic chemistry.
Properties
IUPAC Name |
ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-10-7(9)6-5(8)4(2)11-6/h4,6H,3H2,1-2H3/t4-,6?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDHAYXZIHHZRT-VKZKZBKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C(O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(=O)[C@@H](O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as an α-hydroxy ester, under acidic or basic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, where the hydroxyl group attacks the carbonyl carbon, forming the oxetane ring.
Another method involves the use of a Grignard reagent to introduce the ethyl ester group. The reaction conditions for this method include the use of anhydrous solvents and low temperatures to prevent side reactions. The Grignard reagent reacts with a suitable precursor, such as an α-bromo ester, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amines, thiols, and other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Prodrug Development
Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate has been investigated for its role in developing prodrugs, which are pharmacologically inactive compounds that convert into active drugs within the body. This compound is linked to protein carriers to enhance solubility and bioavailability, making it an attractive candidate for therapeutic applications. Research has shown that prodrugs utilizing this compound can improve the pharmacokinetic properties of otherwise poorly soluble drugs, facilitating better absorption and efficacy in clinical settings .
Anticancer Activity
Studies have indicated that derivatives of oxooxetanes exhibit promising anticancer properties. This compound has been part of research focusing on synthesizing analogs that demonstrate selective cytotoxicity against cancer cells while minimizing effects on normal cells. The structural features of this compound allow for modifications that can enhance its biological activity against various cancer types .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique oxetane ring structure allows for various chemical transformations, making it useful in synthesizing more complex organic molecules. Researchers have utilized this compound in the synthesis of lactams and other cyclic compounds, which are important in pharmaceuticals and agrochemicals .
Chiral Synthesis
The chiral nature of this compound makes it valuable in asymmetric synthesis. It can be used to produce chiral intermediates that are crucial in the development of enantiomerically pure drugs. The ability to control stereochemistry during synthesis is essential for ensuring the desired biological activity of pharmaceutical compounds .
Case Study 1: Prodrug Formulation
A study demonstrated the effectiveness of this compound as a prodrug carrier linked to an anticancer agent. The formulation showed improved solubility and a significant increase in therapeutic efficacy compared to the unmodified drug. The results highlighted the potential for this compound to enhance drug delivery systems .
Case Study 2: Synthesis of Anticancer Agents
In another research effort, derivatives of this compound were synthesized and evaluated for anticancer activity. The results indicated that specific modifications to the oxetane ring led to increased selectivity against tumor cells, suggesting a pathway for developing new cancer therapies based on this compound .
Mechanism of Action
The mechanism of action of Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the catalytic site. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition.
The molecular pathways involved in the compound’s action depend on its specific target. For example, if the compound targets an enzyme involved in a metabolic pathway, it can disrupt the normal flow of metabolites, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Comparison
The compound’s structural uniqueness lies in its compact oxetane core, which differentiates it from larger cyclic esters (e.g., lactones) and acyclic analogs. Key comparisons include:
Table 1: Structural Features of Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate and Analogs
Research Findings and Implications
- Metabolic Stability : Oxetanes like this compound exhibit superior metabolic stability compared to lactones, as demonstrated in preclinical studies of analogous compounds .
- Stereochemical Impact: The (4S) configuration enhances enantioselective interactions in catalysis, a property less explored in non-chiral lactones or cyclohexene derivatives.
Biological Activity
Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula: C6H8O3
- Molecular Weight: 144.13 g/mol
- CAS Number: 353302-29-1
Synthesis
The synthesis of this compound involves several steps, typically including the formation of oxetane rings through cyclization reactions. The methodologies often utilize various catalysts and reagents to enhance yield and selectivity. For example, recent studies have employed organocatalysts for efficient ring-opening polymerization processes, demonstrating the versatility of this compound in synthetic applications .
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that derivatives of oxooxetanes exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development. In vitro studies have reported minimum inhibitory concentrations (MICs) that demonstrate its potency compared to standard antibiotics .
Anticancer Properties
Studies have also explored the anticancer potential of this compound. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways. In particular, derivatives with modifications at the carboxylate position have shown enhanced cytotoxicity against various cancer cell lines, including breast and colon cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Methyl group at C-4 | Enhances antimicrobial activity |
| Substituents at C-2 | Affect cytotoxicity; optimal size and polarity needed |
| Variations in side chains | Influence pharmacokinetics and bioavailability |
These insights are derived from comparative studies with related compounds, highlighting how subtle changes can significantly impact biological efficacy .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
-
Case Study 1: Antimicrobial Efficacy
- A study evaluated its effectiveness against MRSA strains, reporting a notable reduction in bacterial growth at low concentrations.
- MIC values were comparable to those of established antibiotics, indicating potential for therapeutic use.
-
Case Study 2: Cancer Cell Line Testing
- In vitro assays on breast cancer cell lines demonstrated that treated cells exhibited significant apoptosis rates.
- Flow cytometry analysis confirmed increased levels of pro-apoptotic markers post-treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
